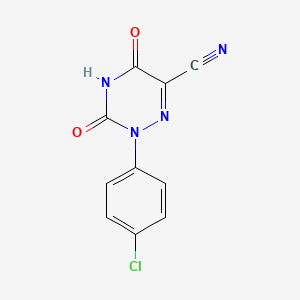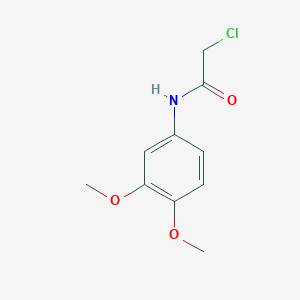
2-(4-氯苯基)-3,5-二氧代-2,3,4,5-四氢-1,2,4-三嗪-6-碳腈
描述
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (hereafter referred to as 2-4CP-DOTC) is a compound of interest in scientific research due to its unique structure and potential applications. It is a member of the triazine family and is composed of a nitrogen-containing ring with three nitrogens and three carbons. 2-4CP-DOTC has been studied for its potential use in various scientific applications, including as a corrosion inhibitor, a catalyst, and as an antimicrobial agent.
科学研究应用
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent. The structural similarity to other molecules with known antimicrobial activity suggests that it could be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of action may involve the disruption of microbial cell wall synthesis or interference with essential enzymes .
Anticancer Activity
The triazine derivative could exhibit anticancer properties, particularly against hormone-responsive cancers such as breast adenocarcinoma. Its efficacy might be assessed through in vitro assays like the Sulforhodamine B (SRB) assay to determine its potential to inhibit cancer cell proliferation .
Molecular Modelling
In silico studies, including molecular docking and modelling, could be valuable to predict the interaction of this compound with various biological targets. This can help in understanding its binding affinity and specificity towards certain proteins or receptors involved in disease pathways .
Synthetic Intermediate
Due to its reactive functional groups, this compound could serve as a versatile intermediate in the synthesis of a wide range of organic molecules. It could be particularly useful in constructing complex molecules with pharmaceutical or agrochemical applications.
Polymerization Agent
The compound’s structure indicates potential utility in polymer science, possibly as a polymerization agent. It could be involved in the synthesis of novel polymers with unique properties for industrial or biomedical applications.
Catalyst in Organic Reactions
Its electron-rich nature suggests that it could act as a catalyst in various organic reactions, facilitating electron transfer processes. This could be particularly useful in reactions requiring high precision and efficiency, such as Diels-Alder reactions.
作用机制
Mode of Action
The mode of action of 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.
属性
IUPAC Name |
2-(4-chlorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O2/c11-6-1-3-7(4-2-6)15-10(17)13-9(16)8(5-12)14-15/h1-4H,(H,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLNUPQUGLQZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NC(=O)C(=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377277 | |
| Record name | 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20932-04-1 | |
| Record name | 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1596683.png)







